molecular formula C7H6N2O B1365023 1H-Pyrrolo[2,3-b]pyridin-6-ol CAS No. 55052-26-1

1H-Pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1365023
CAS RN: 55052-26-1
M. Wt: 134.14 g/mol
InChI Key: VTPUTFNXIXSCBT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound with the empirical formula C7H6N2O . It is a solid substance and is used as a biochemical for proteomics research .


Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridin-6-ol has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-6-ol, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-6-ol is represented by the SMILES string Oc1cnc2cc[nH]c2c1 . The InChI key for this compound is YPBPBVINIWDVDK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-6-ol is a solid substance . Its molecular weight is 134.14 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Regioselective Functionalization :

    • 1H-Pyrrolo[2,3-b]pyridine has been selectively functionalized at the 6-position through a Reissert-Henze type reaction, introducing halogeno, cyano, and thiocynato groups directly onto the pyridine ring. This modification is significant for developing agrochemicals and functional materials (Minakata, Komatsu, & Ohshiro, 1992).
  • Synthesis and Properties :

    • Various methods have been investigated for synthesizing 1H-Pyrrolo[2,3-b]pyridines, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds show reactivity towards nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, primarily at the 3-position (Herbert & Wibberley, 1969).
  • Functional Materials and Fungicidal Activity :

    • Amino groups have been introduced onto 1H-Pyrrolo[2,3-b]pyridine to form multidentate agents for potential use in agrochemicals. Some derivatives showed high fungicidal activity, highlighting their potential in agriculture (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
  • Synthesis of Imidazopyrrolopyridines :

    • The synthesis of 1H-imidazo-[1,2-α]pyrrolo[3,2-e]pyridines from 6-amino-1H-pyrrolo[2,3-b]pyridines has been achieved, exhibiting electrophilic substitution primarily at the 3-position. These compounds have applications in medicinal chemistry and materials science (Bancroft, Ward, & Brown, 1977).
  • Electron Impact Fragmentation Study :

    • The mass spectra of 1H-Pyrrolo[2,3-b]pyridine and its derivatives have been analyzed, providing insights into their decomposition pathways and stability. This research aids in understanding the physical properties of these compounds (Herbert & Wibberley, 1970).
  • Reactivity with Metal Salts :

    • Studies on the reactivity of 1H-Pyrrolo[2,3-b]pyridine derivatives with iron(III) and copper(II) salts have been conducted, revealing insights into their potential applications in coordination chemistry and materials science (Collins, Taylor, Krause, & Connick, 2007).
  • Synthesis and Biological Activity in Agriculture :

    • Synthesis and biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives have been explored, showing considerable fungicidal activity toward Pyricularia oryzae, a fungus that causes rice blast. This highlights its potential use in agricultural fungicides (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety pictogram GHS07 (exclamation mark) applies to this compound .

properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUTFNXIXSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468055
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridin-6-ol

CAS RN

55052-26-1
Record name 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55052-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org

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